molecular formula C14H18BrNO6 B14790284 4-Bromophenyl 2-(acetylamino)-2-deoxyhexopyranoside

4-Bromophenyl 2-(acetylamino)-2-deoxyhexopyranoside

Cat. No.: B14790284
M. Wt: 376.20 g/mol
InChI Key: GXARGJWDSNIGDI-UHFFFAOYSA-N
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Description

4-Bromophenyl 2-(acetylamino)-2-deoxyhexopyranoside is an organic compound that features a bromophenyl group attached to a hexopyranoside ring, which is further modified with an acetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 2-(acetylamino)-2-deoxyhexopyranoside typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenol and a protected hexopyranoside derivative.

    Formation of the Glycosidic Bond: The protected hexopyranoside is reacted with 4-bromophenol under acidic conditions to form the glycosidic bond.

    Deprotection and Acetylation: The protecting groups on the hexopyranoside are removed, and the resulting compound is acetylated using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 2-(acetylamino)-2-deoxyhexopyranoside can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent, like dimethylformamide (DMF).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromophenyl 2-(acetylamino)-2-deoxyhexopyranoside has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of carbohydrate-protein interactions and glycosylation processes.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromophenyl 2-(acetylamino)-2-deoxyhexopyranoside involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, while the bromophenyl group can engage in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl 2-(amino)-2-deoxyhexopyranoside: Similar structure but lacks the acetyl group.

    4-Chlorophenyl 2-(acetylamino)-2-deoxyhexopyranoside: Similar structure but with a chlorine atom instead of bromine.

    4-Bromophenyl 2-(acetylamino)-2-deoxypyranoside: Similar structure but with a different sugar moiety.

Uniqueness

4-Bromophenyl 2-(acetylamino)-2-deoxyhexopyranoside is unique due to the presence of both the bromophenyl and acetylamino groups, which confer specific chemical and biological properties. The bromine atom can participate in unique halogen bonding interactions, while the acetylamino group can enhance the compound’s solubility and reactivity.

Properties

IUPAC Name

N-[2-(4-bromophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXARGJWDSNIGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)Br)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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